N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-4-hydroxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
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Overview
Description
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-4-hydroxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide is a complex organic compound that features a combination of cyclohexyl, indole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-4-hydroxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-4-hydroxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) for benzylic positions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the functional groups present in the molecule. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-4-hydroxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its therapeutic potential in treating various diseases and disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-4-hydroxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
Uniqueness
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-4-hydroxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities.
Properties
Molecular Formula |
C33H37N3O3 |
---|---|
Molecular Weight |
523.7 g/mol |
IUPAC Name |
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-4-hydroxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C33H37N3O3/c1-22-10-9-11-23(2)30(22)35-32(39)33(19-7-4-8-20-33)36(31(38)25-14-16-26(37)17-15-25)21-18-27-24(3)34-29-13-6-5-12-28(27)29/h5-6,9-17,34,37H,4,7-8,18-21H2,1-3H3,(H,35,39) |
InChI Key |
JBARPEQAMBHKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(CCC3=C(NC4=CC=CC=C43)C)C(=O)C5=CC=C(C=C5)O |
Origin of Product |
United States |
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